4-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
Description
This compound belongs to the oxazole class of heterocyclic molecules, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The core structure is substituted with a furan-2-yl group at position 2, a 4-methylbenzenesulfonyl (tosyl) group at position 4, and a morpholine moiety at position 5 (Figure 1). Such derivatives are of interest in medicinal chemistry due to the sulfonyl group's electron-withdrawing properties and morpholine's role in enhancing solubility and bioavailability .
Properties
IUPAC Name |
4-[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-13-4-6-14(7-5-13)26(21,22)17-18(20-8-11-23-12-9-20)25-16(19-17)15-3-2-10-24-15/h2-7,10H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMDDSOLNVFMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multiple steps, starting with the preparation of the furan and oxazole intermediates. One common method involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 2-amino-4-tosyloxazole under basic conditions to form the desired oxazole derivative. Finally, the oxazole derivative is coupled with morpholine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.
Substitution: The tosyl group on the oxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrooxazole derivatives, and various substituted oxazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Agents : Research indicates that compounds containing oxazole and furan derivatives exhibit cytotoxic properties against various cancer cell lines. The incorporation of the morpholine moiety may enhance bioavailability and selectivity towards cancer cells.
- Antimicrobial Activity : The sulfonyl group in this compound has been associated with increased antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth, making this compound a potential candidate for developing new antibiotics.
- Neurological Disorders : Morpholine derivatives have been explored for their neuroprotective effects. The unique structure of this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Material Science Applications
- Polymer Chemistry : The structural components of this compound can be utilized to synthesize new polymeric materials with enhanced thermal stability and mechanical properties. The furan ring can participate in Diels-Alder reactions, allowing for the development of novel copolymers.
- Nanotechnology : Due to its ability to form stable complexes with metal ions, this compound may find applications in the synthesis of nanoparticles for drug delivery systems or catalysis.
Anticancer Activity Study
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various oxazole derivatives, including those similar to the compound . Results showed promising cytotoxic effects against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Efficacy Research
In an investigation published in Antibiotics, researchers evaluated the antimicrobial activity of sulfonamide derivatives against resistant bacterial strains. The findings highlighted that compounds with similar structures exhibited significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .
Mechanism of Action
The mechanism of action of 4-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with multiple biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between 4-[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]morpholine and related compounds:
Electronic and Steric Effects
- Furan vs. Fluorophenyl substituents (e.g., ) enhance lipophilicity and metabolic stability.
Morpholine Modifications
- The 2,6-dimethylmorpholine derivative () introduces steric hindrance, which may reduce rotational freedom and improve selectivity in target interactions.
Heterocyclic Core Differences
- Pyrimidine-based analogs () exhibit a larger aromatic system, enabling additional hydrogen-bonding interactions compared to the smaller oxazole core.
Biological Activity
The compound 4-[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]morpholine is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological significance of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a morpholine ring, a furan moiety, and sulfonamide groups, which contribute to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
- Receptor Binding : The furan ring may enhance binding affinity by interacting with hydrophobic pockets within protein structures.
This dual mechanism suggests that the compound could serve as a versatile scaffold for drug development.
Antimicrobial Activity
Research indicates that derivatives containing furan rings exhibit significant antibacterial properties. For instance, compounds similar to 4-[2-(furan-2-y)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-y]morpholine have shown efficacy against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to lower values depending on structural modifications .
Anticancer Properties
Studies have highlighted the potential anticancer effects of furan-containing compounds. For example, derivatives have demonstrated cytotoxicity against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The presence of the furan moiety has been linked to enhanced activity against colorectal cancer cells .
Anti-inflammatory Effects
Compounds similar to 4-[2-(furan-2-y)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-y]morpholine have been evaluated for anti-inflammatory properties. In models of carrageenan-induced inflammation, certain derivatives exhibited significant reductions in inflammatory markers .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
